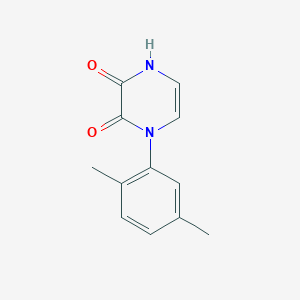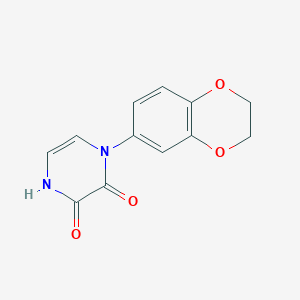
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)pyrimidin-4-amine (hereafter referred to as 6-DMPP) is an organic compound synthesized from the reaction of 3,5-dimethyl-1H-pyrazol-1-yl and 4-fluorophenylpyrimidine-4-amine. 6-DMPP is widely used in the scientific community for its various applications in organic synthesis, pharmaceutical research, and other related fields.
Aplicaciones Científicas De Investigación
6-DMPP has been used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, and other related fields. 6-DMPP has been used as a starting material for the synthesis of various compounds, including amides, sulfonamides, and other heterocyclic compounds. 6-DMPP has also been used as a building block for the synthesis of various pharmaceutical compounds. In addition, 6-DMPP has been used in the synthesis of various fluorescent dyes and other optical materials.
Mecanismo De Acción
The mechanism of action of 6-DMPP is not well understood. It is believed that the compound acts as an intermediate in the synthesis of various compounds, and may also act as a catalyst for certain reactions. Additionally, 6-DMPP has been shown to have some antimicrobial activity, although the exact mechanism of action is not known.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DMPP are not well understood. In vitro studies have shown that 6-DMPP has some antimicrobial activity, although the exact mechanism of action is not known. Additionally, 6-DMPP has been shown to inhibit the growth of certain bacteria and fungi, although the exact mechanism of action is not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 6-DMPP is that it is relatively inexpensive and easy to synthesize. Additionally, 6-DMPP is a versatile compound that can be used as a starting material for the synthesis of various compounds, including amides, sulfonamides, and other heterocyclic compounds. The main limitation of 6-DMPP is that its mechanism of action is not well understood, and its biochemical and physiological effects are not well understood.
Direcciones Futuras
The future directions for 6-DMPP research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in organic synthesis and pharmaceutical research. Additionally, further research is needed to determine the efficacy of 6-DMPP in the synthesis of various compounds and its potential as a building block for the synthesis of pharmaceutical compounds. Additionally, further research is needed to investigate the potential of 6-DMPP as a fluorescent dye and other optical materials. Finally, further research is needed to investigate the potential of 6-DMPP as an antimicrobial agent.
Métodos De Síntesis
6-DMPP is synthesized from the reaction of 3,5-dimethyl-1H-pyrazol-1-yl and 4-fluorophenylpyrimidine-4-amine. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and is catalyzed by a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is typically carried out at room temperature, and the product is isolated via vacuum filtration.
Propiedades
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5/c1-10-7-11(2)21(20-10)15-8-14(17-9-18-15)19-13-5-3-12(16)4-6-13/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZQIOPOBUCHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B6488836.png)


![3-(3-methoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6488850.png)
![4-(4-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6488860.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide](/img/structure/B6488868.png)
![3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B6488876.png)
![4-(2-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6488878.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(furan-2-yl)methyl]urea](/img/structure/B6488890.png)
![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B6488891.png)
![3-benzyl-8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6488902.png)
![5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B6488915.png)
![4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide](/img/structure/B6488921.png)
![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide](/img/structure/B6488934.png)